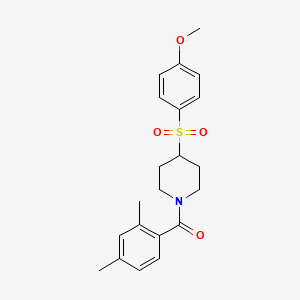

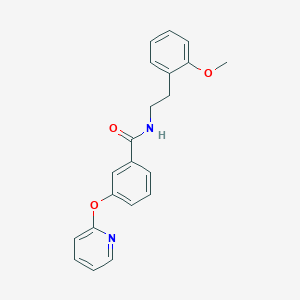

(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including condensation reactions, and is characterized by the use of spectroscopic techniques and X-ray crystallography for structure confirmation. Studies on similar compounds have shown methodologies involving starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to significant yields through processes like amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed geometry around sulfur atoms and conformation of the piperidine ring, often confirmed through X-ray diffraction studies. These studies indicate a chair conformation of the piperidine ring and a distorted tetrahedral geometry around sulfur atoms, demonstrating intricate molecular interactions and conformations (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds with the piperidine moiety often include nucleophilic addition and substitution reactions. The chemical properties, such as reactivity towards sulfur- and oxygen-containing nucleophiles, are critical for understanding the compound's behavior in various chemical environments and potential applications in synthesis (P. Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as crystallization behavior and thermal stability, are essential for handling and application of the compound. Crystallographic studies provide insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity. Thermal analyses reveal stability ranges, indicating the compound's suitability for various applications (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of compounds like "(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone" include their reactivity with different chemical reagents, stability under various conditions, and interactions with biological molecules. Studies on related compounds emphasize the importance of understanding these properties for the development of potential therapeutic agents or materials with specific chemical functionalities (Muhammad Athar Abbasi et al., 2019).

Applications De Recherche Scientifique

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial activities. For example, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, indicating the potential of the base compound in the development of new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Material Science Applications

The compound has also found applications in material science, particularly in the synthesis of poly(arylene ether sulfone) anion exchange membranes. These membranes, containing pendant benzyl-quaternary ammonium groups, demonstrated high hydroxide conductivity and good alkaline stability, making them suitable for use in energy storage and conversion devices (Qian Shi et al., 2017).

Catalyst Development

Furthermore, the compound's derivatives have been explored as catalysts in chemical reactions. One study describes the synthesis of a sulfonated Schiff base dimethyltin(IV) coordination polymer that served as an effective catalyst for the Baeyer–Villiger oxidation of ketones under solvent-free conditions, using ultrasound or microwave irradiation. This highlights its potential utility in facilitating environmentally friendly chemical processes (L. Martins et al., 2016).

Antioxidant Properties

Additionally, the synthesis of related compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has been reported. These compounds were characterized for their antioxidant efficacy, demonstrating the potential of the base compound and its derivatives in the development of new antioxidant agents (J. Dineshkumar, P. Parthiban, 2022).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-15-4-9-20(16(2)14-15)21(23)22-12-10-19(11-13-22)27(24,25)18-7-5-17(26-3)6-8-18/h4-9,14,19H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIICWRLKDXQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylphenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)